LogP Comparison: 4-(Cyclohexylamino)phenol Exhibits Markedly Higher Lipophilicity than p-Aminophenol and Comparable to 4-Hydroxydiphenylamine
The computed XLogP3-AA of 4-(cyclohexylamino)phenol is 3.4 [1], substantially higher than the LogP of p-aminophenol (0.04) [2] and comparable to 4-hydroxydiphenylamine (2.82) . This >85-fold difference in predicted octanol-water partition coefficient indicates significantly greater lipophilicity compared to the simplest para-aminophenol congener.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 (computed by PubChem) |
| Comparator Or Baseline | p-Aminophenol (LogP = 0.04); 4-Hydroxydiphenylamine (LogP = 2.82) |
| Quantified Difference | ΔLogP = +3.36 vs. p-aminophenol; ΔLogP = +0.58 vs. 4-hydroxydiphenylamine |
| Conditions | Computational prediction using XLogP3-AA algorithm (PubChem 2025.09.15 release) for target; experimental values for comparators from authoritative sources. |
Why This Matters
Enhanced lipophilicity translates to improved membrane permeability and organic solubility, which are critical parameters for selecting building blocks in drug discovery campaigns and material science formulations targeting non-polar environments.
- [1] PubChem. (2026). 4-(Cyclohexylamino)phenol. Computed XLogP3-AA: 3.4. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-_cyclohexylamino_phenol. View Source
- [2] Wikipedia. (2026). 4-Aminophenol. LogP value: 0.04. Retrieved from https://en.wikipedia.org/wiki/4-Aminophenol. View Source
